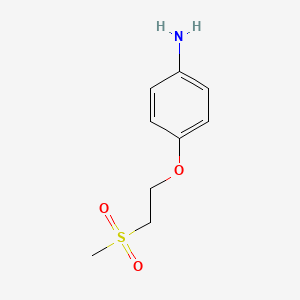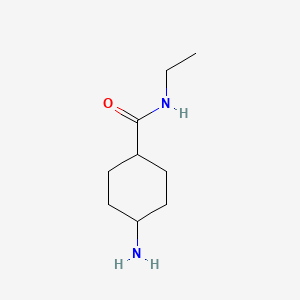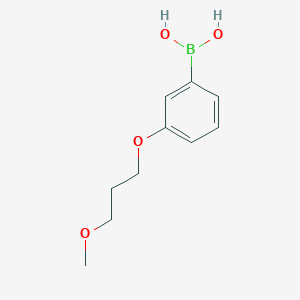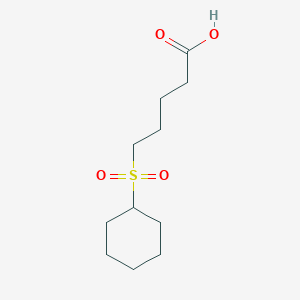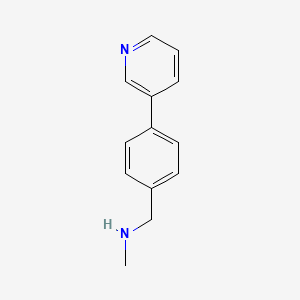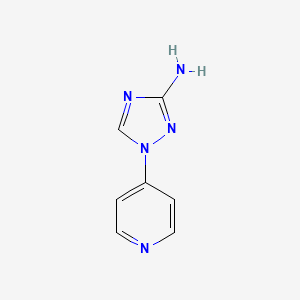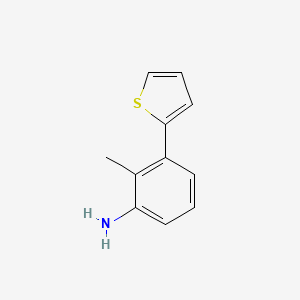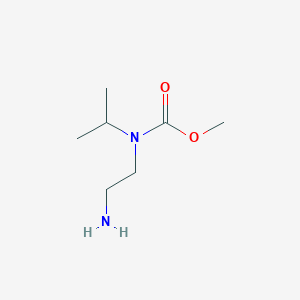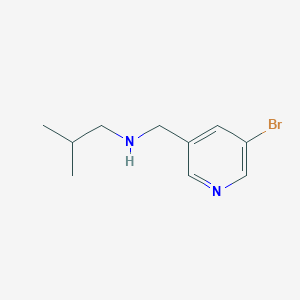
Ethyl 3-((tert-butoxycarbonyl)amino)-5-methoxybenzoate
Descripción general
Descripción
Ethyl 3-((tert-butoxycarbonyl)amino)-5-methoxybenzoate is an organic compound that features a benzoate ester functional group, a tert-butoxycarbonyl (Boc) protected amine, and a methoxy substituent on the aromatic ring. This compound is often used in organic synthesis, particularly in the preparation of more complex molecules due to its functional groups that can undergo various chemical transformations.
Aplicaciones Científicas De Investigación
Ethyl 3-((tert-butoxycarbonyl)amino)-5-methoxybenzoate has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound can be used in the development of pharmaceuticals, particularly as a building block for drug molecules.
Biological Studies: It can be used in the study of enzyme-substrate interactions and protein modifications.
Industrial Applications: The compound is used in the production of fine chemicals and specialty materials.
Direcciones Futuras
The use of Boc-protected amino acids and their derivatives in organic synthesis, particularly in peptide synthesis, is a topic of ongoing research . Future directions may include the development of more efficient synthesis methods, the exploration of new reactions, and the design of new protecting groups.
Mecanismo De Acción
Target of Action
Ethyl 3-((tert-butoxycarbonyl)amino)-5-methoxybenzoate is a derivative of amino acids, specifically a tert-butyloxycarbonyl (Boc)-protected amino acid . The primary targets of this compound are likely to be proteins or enzymes that interact with amino acids or their derivatives.
Mode of Action
The compound, being a Boc-protected amino acid derivative, is primarily involved in peptide synthesis . The Boc group serves as a protective group for the amino function during peptide synthesis, preventing unwanted side reactions . The compound interacts with its targets by participating in the formation of peptide bonds, which are crucial in the synthesis of proteins .
Biochemical Pathways
The compound plays a role in the synthesis of dipeptides, which are integral components of proteins . The synthesis of dipeptides is a crucial step in protein synthesis, a fundamental biochemical pathway in all living organisms. The downstream effects of this pathway include the formation of proteins that perform a myriad of functions, from catalyzing biochemical reactions to providing structural support in cells.
Pharmacokinetics
Amino acids and their derivatives are generally well-absorbed in the gastrointestinal tract . The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties would be influenced by factors such as its chemical structure, the presence of the Boc protective group, and the specific physiological conditions under which it is administered.
Result of Action
The primary result of the action of this compound is the synthesis of dipeptides . This contributes to the larger process of protein synthesis, influencing the structure and function of cells. The specific molecular and cellular effects would depend on the nature of the proteins synthesized as a result of its action.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s reactivity and stability. Additionally, temperature can influence the rate of peptide synthesis . The presence of other reactive groups or compounds in the environment can also impact the compound’s efficacy and selectivity in peptide synthesis .
Análisis Bioquímico
Biochemical Properties
Ethyl 3-((tert-butoxycarbonyl)amino)-5-methoxybenzoate plays a significant role in biochemical reactions, particularly in peptide synthesis. The compound interacts with various enzymes and proteins, facilitating the formation of peptide bonds. One of the key enzymes involved in these reactions is the coupling reagent N,N’-diethylene-N’'-2-chloroethyl thiophosphoramide, which enhances amide formation without the need for additional bases . The tert-butoxycarbonyl group serves as a protective group for the amino function, preventing unwanted side reactions during synthesis .
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. The compound’s protective group can be removed under acidic conditions, allowing the free amino group to participate in cellular reactions. This deprotection step is crucial for the compound’s activity in biological systems, as it enables the formation of active peptides and proteins . The compound’s impact on cell signaling pathways and gene expression is primarily mediated through its interactions with specific enzymes and proteins involved in these processes.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules and enzyme inhibition or activation. The tert-butoxycarbonyl group is added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The removal of the tert-butoxycarbonyl group can be achieved using strong acids like trifluoroacetic acid, leading to the formation of the active amine . This process is essential for the compound’s role in peptide synthesis and other biochemical reactions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time due to its stability and degradation properties. The compound is stable under sealed, dry conditions at temperatures between 2-8°C . Its stability can be compromised under acidic or basic conditions, leading to the deprotection of the tert-butoxycarbonyl group and subsequent degradation . Long-term studies have shown that the compound’s effects on cellular function can vary depending on the duration of exposure and the specific conditions of the experiment.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound is generally well-tolerated and does not exhibit significant toxicity . At higher doses, toxic or adverse effects may be observed, including potential impacts on liver and kidney function . Threshold effects have been noted, where the compound’s activity significantly increases beyond a certain dosage, leading to enhanced biochemical reactions and potential toxicity.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors essential for its metabolism. The compound undergoes deprotection and subsequent reactions to form active peptides and proteins . Enzymes such as esterases and proteases play a crucial role in these metabolic processes, facilitating the conversion of the compound into its active forms . The compound’s effects on metabolic flux and metabolite levels are influenced by its interactions with these enzymes and the specific conditions of the metabolic pathways.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The compound’s localization and accumulation are influenced by its chemical properties and the presence of specific transporters . These interactions determine the compound’s distribution within different cellular compartments and tissues, affecting its overall activity and function.
Subcellular Localization
The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. The compound’s activity and function are influenced by its localization within the cell, with specific targeting signals ensuring its delivery to the appropriate subcellular sites . These signals and modifications play a crucial role in the compound’s biochemical activity and interactions with other biomolecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-((tert-butoxycarbonyl)amino)-5-methoxybenzoate typically involves the following steps:
Starting Material: The synthesis begins with 3-amino-5-methoxybenzoic acid.
Protection of the Amine Group: The amine group is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile.
Esterification: The carboxylic acid group is then esterified using ethanol and a catalyst such as sulfuric acid or hydrochloric acid to form the ethyl ester.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 3-((tert-butoxycarbonyl)amino)-5-methoxybenzoate can undergo various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Deprotection: The Boc protecting group can be removed using strong acids such as trifluoroacetic acid or hydrochloric acid in methanol.
Substitution Reactions: The methoxy group on the aromatic ring can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Sodium hydroxide or hydrochloric acid in water.
Deprotection: Trifluoroacetic acid in dichloromethane or hydrochloric acid in methanol.
Substitution: Electrophiles such as bromine or nitronium ions in the presence of a Lewis acid catalyst.
Major Products Formed
Hydrolysis: 3-((tert-butoxycarbonyl)amino)-5-methoxybenzoic acid.
Deprotection: Ethyl 3-amino-5-methoxybenzoate.
Substitution: Various substituted derivatives depending on the electrophile used.
Comparación Con Compuestos Similares
Ethyl 3-((tert-butoxycarbonyl)amino)-5-methoxybenzoate can be compared with similar compounds such as:
Ethyl 3-((tert-butoxycarbonyl)amino)-4-methoxybenzoate: Similar structure but with the methoxy group in a different position, leading to different reactivity and applications.
Ethyl 3-((tert-butoxycarbonyl)amino)-5-hydroxybenzoate: The hydroxy group can participate in different reactions compared to the methoxy group, such as forming esters or ethers.
Ethyl 3-amino-5-methoxybenzoate: Lacks the Boc protecting group, making it more reactive but less selective in certain synthetic applications.
This compound is unique due to the presence of both the Boc-protected amine and the methoxy group, which provide versatility in synthetic applications and protection during multi-step synthesis .
Propiedades
IUPAC Name |
ethyl 3-methoxy-5-[(2-methylpropan-2-yl)oxycarbonylamino]benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO5/c1-6-20-13(17)10-7-11(9-12(8-10)19-5)16-14(18)21-15(2,3)4/h7-9H,6H2,1-5H3,(H,16,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEVBDWZRXILHSK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=CC(=C1)OC)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


